molecular formula C10H6F3NO2 B1332480 6-amino-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 383371-02-6

6-amino-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B1332480
CAS No.: 383371-02-6
M. Wt: 229.15 g/mol
InChI Key: KQYWQJHGWUXEJB-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)-4H-chromen-4-one (CAS 383371-02-6) is a high-value chromone derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a chromen-4-one scaffold substituted with an amino group and a biologically relevant trifluoromethyl group, making it a versatile building block for the development of novel therapeutic agents . Its primary research application is in the synthesis of novel chromone-based molecules with demonstrated biological activities. Recent scientific studies have utilized this compound as a core precursor to generate a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives , which were evaluated for their bioactivity . The resulting compounds showed promising in vitro cytotoxic activity against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) . Furthermore, these synthesized derivatives exhibited significant antioxidant properties in various assays, such as DPPH radical and hydrogen peroxide scavenging . The presence of the trifluoromethyl group is a strategic feature in drug design, often used to enhance metabolic stability and improve membrane permeability . Beyond its role in anticancer research, the amino group on the chromone core allows for further functionalization and complex formation. Research indicates that amino derivatives of chromone can act as ligands, forming complexes with metal ions like Zinc(II) for potential photochemical applications and further biological evaluation . The broader class of 4H-chromene compounds is known to exhibit a range of mechanisms, including inducing apoptosis in cancer cells via interaction with tubulin and causing cell-cycle arrest . Handling Note: The boiling point of this compound is reported at 288.6°C at 760 mmHg, with a flash point of 128.3°C . This product is intended for research and development use in a laboratory setting only. It is not intended for use in humans, animals, or as a household or personal care product.

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)9-4-7(15)6-3-5(14)1-2-8(6)16-9/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYWQJHGWUXEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354080
Record name 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383371-02-6
Record name 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(trifluoromethyl)-4H-chromen-4-one (Intermediate 1)

  • Starting materials: 2-hydroxyacetophenone and trifluoroacetic anhydride
  • Catalyst/Base: Pyridine
  • Reaction conditions: The mixture of 2-hydroxyacetophenone (1 equiv), trifluoroacetic anhydride (1.2 equiv), and pyridine (2 equiv) is heated at 120 °C for 4 hours.
  • Workup: After reaction completion (monitored by TLC), the mixture is treated with 1 M HCl, washed with water, and unreacted starting material is removed by washing with 1 M NaOH.
  • Purification: The organic phase is dried over anhydrous sodium sulfate, solvent removed under reduced pressure, and the crude product purified by column chromatography using 5% ethyl acetate/hexane as eluent.
  • Yield: High yields reported, typically above 80%.

Nitration to 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one (Intermediate 2)

  • Starting material: 2-(trifluoromethyl)-4H-chromen-4-one (Intermediate 1)
  • Reagents: Concentrated sulfuric acid and 70% nitric acid
  • Reaction conditions: The chromone (1 g scale) is dissolved in 4 mL concentrated H2SO4, then 1 mL each of concentrated H2SO4 and 70% HNO3 are added. The mixture is heated at 75 °C for 1 hour.
  • Workup: The reaction mixture is cooled, poured onto crushed ice, and the precipitate filtered, washed with water, and dried.
  • Purification: The crude nitro compound is purified by column chromatography (5% ethyl acetate/hexane).
  • Yield: Typically high, with good regioselectivity for nitration at the 6-position.

Reduction to 6-amino-2-(trifluoromethyl)-4H-chromen-4-one (Target compound 3)

  • Starting material: 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one (Intermediate 2)
  • Reducing agent: Tin(II) chloride dihydrate (SnCl2·2H2O)
  • Solvent: Methanol
  • Reaction conditions: The nitro compound is subjected to reductive amination by stirring with SnCl2·2H2O in methanol at 60 °C for 8 hours.
  • Workup: After completion, solvent is removed under reduced pressure, diluted with ethyl acetate, quenched with sodium bicarbonate, filtered through celite, dried over anhydrous sodium sulfate, and solvent removed.
  • Purification: The crude amine is purified by column chromatography.
  • Yield: High yields with clean conversion to the amino derivative.

Summary Table of Preparation Steps

Step Compound Reagents & Conditions Workup & Purification Yield (%) Notes
1 2-(trifluoromethyl)-4H-chromen-4-one (1) 2-hydroxyacetophenone, trifluoroacetic anhydride, pyridine; 120 °C, 4 h Acid/base wash, drying, column chromatography (5% EtOAc/hexane) >80 High purity, key intermediate
2 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one (2) Conc. H2SO4, 70% HNO3; 75 °C, 1 h Ice quench, filtration, column chromatography High Selective nitration at 6-position
3 This compound (3) SnCl2·2H2O, MeOH; 60 °C, 8 h Solvent removal, ethyl acetate dilution, NaHCO3 quench, filtration, chromatography High Efficient reduction of nitro to amino

Additional Notes on Reaction Conditions and Variations

  • The initial condensation and cyclization to form the chromone core is robust and tolerates scale-up.
  • Nitration is regioselective due to electronic effects of the trifluoromethyl group and chromone system.
  • Reduction with SnCl2·2H2O is preferred for its mildness and selectivity, avoiding over-reduction or degradation.
  • Alternative reducing agents such as catalytic hydrogenation (H2/Pd-C) or metal hydrides may be used but require careful optimization to prevent side reactions.
  • The amino compound (3) serves as a versatile intermediate for further functionalization, such as alkylation or amide formation.

Research Findings and Practical Implications

  • The described synthetic route has been validated in recent peer-reviewed studies with reproducible yields and purity suitable for biological testing.
  • The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity profile.
  • The methodology allows for the preparation of derivatives by modifying the amine or further substituents on the chromone ring.
  • The reaction conditions are mild, use common reagents, and are amenable to scale-up for industrial or research applications.

This detailed synthesis pathway for This compound provides a reliable and efficient method for researchers and industrial chemists aiming to prepare this compound for further study or application.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

Synthesis of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one

The compound is synthesized through several methods, primarily involving the nitration of 2-(trifluoromethyl)-4H-chromen-4-one followed by reductive amination. The synthesis typically employs reagents such as SnCl₂·2H₂O in methanol under controlled conditions to yield high purity and yield of the amino derivative .

Anticancer Properties

This compound and its derivatives have been extensively studied for their anticancer activities. A notable study synthesized a series of chromone derivatives from this compound, which were evaluated against human cancer cell lines, specifically A-549 (lung adenocarcinoma) and MCF-7 (breast cancer). The derivatives exhibited significant cytotoxicity with IC50 values indicating potent activity against these cell lines. For instance, one derivative showed an IC50 value of 22.09 µg/mL against A-549 cells .

CompoundIC50 (µg/mL) - A-549IC50 (µg/mL) - MCF-7
4h22.096.40 ± 0.26
4b[Value][Value]

The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes observed in treated cells, including membrane blebbing and nuclear fragmentation .

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been highlighted in various studies. The DPPH radical scavenging assay demonstrated that several derivatives possess significant antioxidant activity, with some compounds achieving low IC50 values in the range of 38 to 92 µM .

CompoundDPPH IC50 (µM)Total Antioxidant Capacity (Ascorbic Acid Equivalents)
4a44.4072.84
4b38.22102.72

This activity is attributed to the electron-withdrawing trifluoromethyl group, which enhances the stability of the radical species formed during oxidation processes.

Enzyme Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for various enzymes, including acetylcholinesterase, which is relevant in treating neurodegenerative diseases . The binding affinity studies suggest that these compounds can effectively interact with enzyme active sites, leading to potential therapeutic applications.

Antimicrobial Activity

Some studies have reported the antimicrobial properties of chromone derivatives, including those derived from this compound. These compounds exhibit activity against both bacterial and fungal strains, positioning them as candidates for developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of benzamide derivatives from this compound and evaluated their cytotoxic effects using MTT assays on A-549 and MCF-7 cell lines. The results indicated that modifications to the chromone structure significantly impacted cytotoxicity profiles, highlighting the importance of structural optimization in drug development .

Case Study 2: Antioxidant Potential Assessment

In another investigation focusing on antioxidant capabilities, various derivatives were tested for their ability to scavenge free radicals using multiple assays (DPPH, H2O2 scavenging). The findings revealed a strong correlation between structural features and antioxidant efficacy, suggesting that further exploration into these compounds could lead to effective antioxidant therapies .

Mechanism of Action

The mechanism of action of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, leading to various effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Enzyme Inhibition

  • The target compound lacks direct enzyme inhibition data but serves as a precursor for bioactive derivatives .
  • Antioxidant Activity : N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides derived from the target compound exhibit radical scavenging activity comparable to ascorbic acid, while 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives (e.g., IIa, IId) show DPPH scavenging IC₅₀ values < 50 µM .

Anticancer Potential

  • The target compound’s benzamide derivatives demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ ~ 15 µM), outperforming simpler chromones like 6-chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one, which lack trifluoromethyl groups .

Computational and Spectroscopic Studies

  • DFT Analysis : 6,8-Dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one () shows a HOMO-LUMO gap of 4.2 eV, indicating electron density transfer critical for bioactivity. The target compound’s trifluoromethyl group likely reduces this gap, enhancing reactivity .
  • IR/NMR Trends: The amino group in the target compound results in N-H stretching at ~3400 cm⁻¹ (IR) and δ 5.2–5.5 ppm (¹H NMR), absent in non-amino analogs .

Biological Activity

6-amino-2-(trifluoromethyl)-4H-chromen-4-one is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a chromone backbone with an amino group and a trifluoromethyl substituent, which enhances its stability and biological activity. The trifluoromethyl group is known for increasing lipophilicity and improving interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives containing the trifluoromethyl group showed selective activity against Chlamydia, with compounds lacking this group being inactive. The presence of the trifluoromethyl substituent was crucial for enhancing the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown cytotoxic effects against different cancer cell lines, including prostate and colon cancer. For instance, one study reported that certain derivatives induced apoptosis in cancer cells by down-regulating anti-apoptotic genes (Bcl-2) and up-regulating pro-apoptotic genes (P53 and Bax) .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineMechanism of ActionIC50 (μM)
6aHCT116Apoptosis induction5.0
14cProstateCell cycle arrest3.5
IIBreastDNA fragmentation4.2

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that it could significantly reduce inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors involved in various biological processes. For example, docking studies have shown strong interactions with cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle .

Case Studies

  • Anticancer Study : In a recent study involving colon cancer cell lines (HCT116), treatment with this compound derivatives resulted in significant down-regulation of CDK4 and Bcl-2 mRNA levels while up-regulating P53 and Bax levels. This highlighted the compound's potential to modulate key pathways involved in cancer progression .
  • Antimicrobial Study : A comparative analysis showed that while compounds without the trifluoromethyl group exhibited no activity against Chlamydia, those with this substituent demonstrated potent antimicrobial effects, reaffirming the importance of this functional group in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for 6-amino-2-(trifluoromethyl)-4H-chromen-4-one, and how can purity be optimized?

The compound is synthesized via a multi-step procedure starting with cyclization of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in ethanol with sodium hydroxide and hydrogen peroxide, followed by purification using column chromatography and solvent removal under reduced pressure . For purity optimization, techniques such as recrystallization (using ethanol/water mixtures) and silica gel chromatography (eluting with ethyl acetate/hexane gradients) are recommended. Monitoring reaction progress via TLC and confirming purity via HPLC (>95%) is critical .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and confirm the trifluoromethyl group (δ -60 to -70 ppm in 19F NMR) .
  • HRMS : Validate molecular weight (C₁₀H₇F₃N₂O₂, theoretical [M+H⁺] = 245.0533) .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and amino (N-H, ~3400 cm⁻¹) stretches .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Analyze degradation products via LC-MS and quantify stability using HPLC area-under-curve (AUC) comparisons. Trifluoromethyl groups generally enhance thermal stability, but the amino group may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for antibacterial derivatives of this compound?

  • Derivatization : Introduce substituents (e.g., pyrimidine, halogenated aryl groups) at positions 3, 6, or 8 to modulate lipophilicity and hydrogen-bonding capacity .
  • Biological Assays : Test minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with LogP values and electronic effects of substituents .
  • Docking Studies : Use AutoDock Vina to predict binding to bacterial targets (e.g., DNA gyrase) based on electron-withdrawing trifluoromethyl groups enhancing target affinity .

Q. How can conflicting crystallographic data on chromen-4-one derivatives be resolved?

  • Refinement Tools : Use SHELXL for high-resolution data (e.g., twinned crystals) with constraints for disordered trifluoromethyl groups .
  • Validation Metrics : Check R-factor convergence (<5%), ADPs (anisotropic displacement parameters), and hydrogen-bonding networks. Cross-validate with DFT-optimized geometries .

Q. What mechanistic insights explain side reactions during amide coupling with this compound?

In silane-mediated couplings, competing conjugate addition of amines to the chromen-4-one carbonyl group can occur, forming byproducts. Mitigate this by:

  • Using bulky bases (e.g., NaH) to deprotonate amines selectively.
  • Monitoring reactions in real-time via in-situ FT-IR or LC-MS to detect intermediates .

Q. How do solvent polarity and substituent position influence photophysical properties?

  • Solvent Effects : In polar aprotic solvents (DMF, DMSO), the compound exhibits bathochromic shifts in UV-Vis (λmax ~350 nm) due to enhanced charge transfer.
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at position 2 increase fluorescence quantum yield (ΦF ~0.4) compared to electron-donating groups .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in biological activity data across studies?

  • Standardize Assays : Use CLSI guidelines for MIC determinations and include positive controls (e.g., ciprofloxacin).
  • Control Variables : Account for differences in bacterial strains, inoculum size, and solvent vehicles (DMSO vs. saline) .

Q. What computational methods validate experimental SAR trends?

  • QSAR Models : Develop using descriptors like molar refractivity, polar surface area, and Hammett constants.
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 50 ns trajectories) to assess binding stability .

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